N-(4-fluorophenethyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
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Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by a fluorophenethyl group attached to a pyrazole ring, which is further connected to a morpholine ring via a carbonyl group . The exact structural details can be found in structural databases like PubChem .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, C19H23FN4O3, and its CID in the PubChem database, 42285818 . Further details about its properties such as melting point, boiling point, solubility, etc., would require more specific information or experimental data.Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
Research has been conducted on pyrazole-acetamide derivatives leading to the synthesis of novel coordination complexes with transition metals like Co(II) and Cu(II). These complexes, characterized by various spectroscopic methods, demonstrate significant antioxidant activity, showcasing the potential therapeutic and biochemical applications of such compounds (Chkirate et al., 2019).
Anti-inflammatory Activity
Another study focused on the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, demonstrating significant anti-inflammatory activity. This highlights the potential medicinal chemistry applications of such compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Anticancer Activity
Sulfonamide derivatives, including those with pyrazole and acetamide moieties, have been studied for their cytotoxic activity against cancer cell lines, suggesting a role for these compounds in cancer therapy research (Ghorab et al., 2015).
Antipsychotic Potential
Compounds structurally similar to the one inquired about have been evaluated for their antipsychotic potential in behavioral animal tests, indicating a possible application in the development of new antipsychotic medications (Wise et al., 1987).
Antifungal Agents
Another area of research involves the development of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, showing effectiveness against Candida and Aspergillus species. This underscores the potential of such compounds in addressing fungal infections (Bardiot et al., 2015).
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-[3-methyl-5-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3/c1-14-12-17(19(26)23-8-10-27-11-9-23)24(22-14)13-18(25)21-7-6-15-2-4-16(20)5-3-15/h2-5,12H,6-11,13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHSLNHQTQRJHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCOCC2)CC(=O)NCCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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